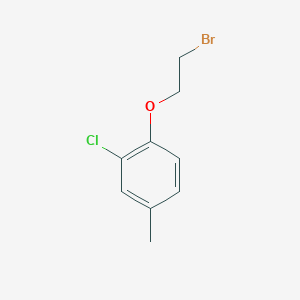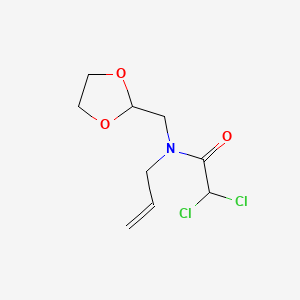
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one
Overview
Description
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one, also known as DMTX, is a synthetic compound that belongs to the thioxanthene family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. This, in turn, can lead to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is its versatility in scientific research. It can be used in a variety of assays and experiments, and has been shown to have a wide range of potential therapeutic applications. However, there are also limitations to its use. For example, this compound can be difficult to synthesize and purify, and its effects on different cell types and tissues may vary.
Future Directions
There are many potential future directions for research on 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one. One area of interest is the development of new synthetic methods for producing the compound, as well as the synthesis of analogs with improved therapeutic properties. Another area of research is the investigation of this compound's effects on different cell types and tissues, and its potential use in the treatment of various diseases and disorders. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Scientific Research Applications
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that this compound can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)12-11-22-17-9-7-14(3)21-19(17)20(24)16-13-15(25-4)8-10-18(16)26-21/h7-10,13,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLLQBQFXYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317548 | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80568-56-5 | |
| Record name | NSC317919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)





